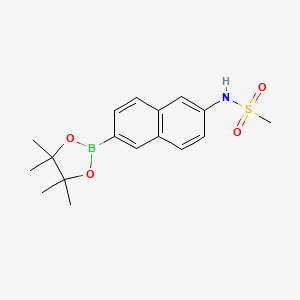![molecular formula C9H12F3N3O2 B1532177 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate CAS No. 1223468-06-1](/img/structure/B1532177.png)
2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
Descripción general
Descripción
“2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 and a molecular weight of 251.21 g/mol . It has gained significant interest in the scientific community due to its potential applications in industry and research.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H12F3N3O2 . Detailed structural analysis would require more specific information such as NMR, HPLC, LC-MS, or UPLC data .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
Compounds with imidazole groups, similar to the one , have been explored for their diagnostic applications. For instance, TPA023B , an α2/α3/α5 subtype-selective γ-aminobutyric acid–A partial agonist, was studied using positron emission tomography (PET) for its dynamic receptor occupancy in the human brain, providing insights into its potential for neurological disorder treatments (Laere et al., 2008). Similarly, EF5 , a compound for imaging hypoxia in patients with head and neck cancer, illustrates the diagnostic application of fluorinated imidazole derivatives in oncology (Komar et al., 2008).
Therapeutic Research
The imidazole moiety is significant in medicinal chemistry, with compounds like imidazole propionate showing how microbiota-derived metabolites can impact metabolic diseases such as type 2 diabetes by impairing insulin signaling (Koh et al., 2018). This opens avenues for research into microbiota-targeted therapies for metabolic disorders.
Environmental and Safety Studies
Compounds similar in structure or function to 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate also find applications in environmental safety studies. For example, the assessment of perfluoroalkyl acids (PFAAs) in the population reveals concerns about environmental persistence and potential health impacts, suggesting a need for monitoring and regulating such compounds (Jiang et al., 2014).
Antifungal and Antimicrobial Research
Imidazole-based fungicides, such as prochloraz , underscore the role of these compounds in agricultural and environmental sciences, highlighting the balance between efficacy and safety in their application (Chen et al., 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(1-imidazol-1-ylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGCPQEKMGYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



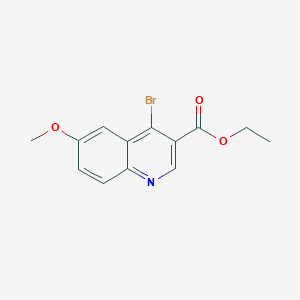
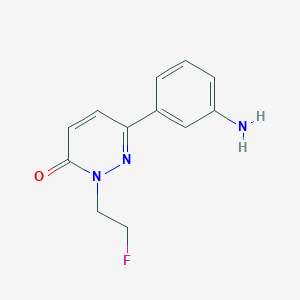
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
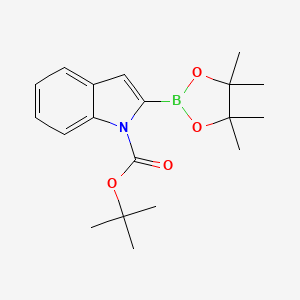
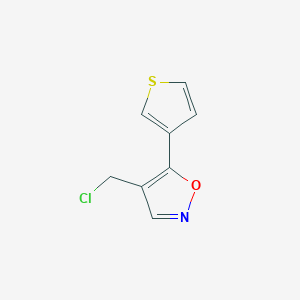
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)

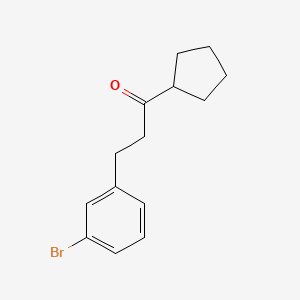
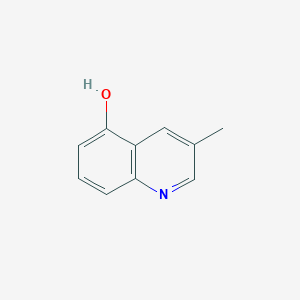
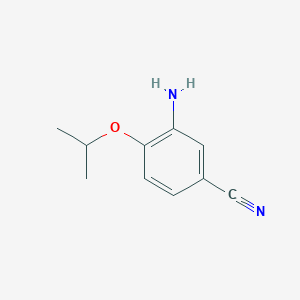
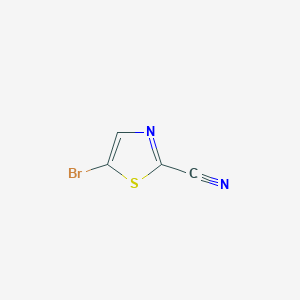
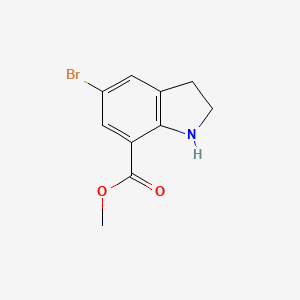
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
